molecular formula C19H18N2O6 B11472571 2-amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11472571
M. Wt: 370.4 g/mol
InChI Key: AIGTYVKNSKRJSL-UHFFFAOYSA-N
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Description

2-amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxy-1,3-benzodioxole and other precursors.

    Formation of Intermediate Compounds: Through a series of reactions, intermediate compounds are formed. These reactions may include condensation, cyclization, and nitrile formation.

    Final Product Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be studied for its unique structural properties and reactivity. It can serve as a model compound for understanding chromene chemistry.

Biology

In biology, the compound may be investigated for its potential biological activities, such as antimicrobial, antioxidant, or anticancer properties.

Medicine

In medicine, researchers may explore its potential therapeutic applications, including its use as a lead compound for drug development.

Industry

In industry, the compound may find applications in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes.

    Receptors: It may bind to specific receptors, triggering a biological response.

    Pathways: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Chromenes: Other chromene derivatives with similar structures.

    Benzodioxoles: Compounds containing the benzodioxole moiety.

Uniqueness

The uniqueness of 2-amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its specific combination of functional groups and its potential biological activities.

Properties

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

2-amino-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C19H18N2O6/c1-23-16-9(6-13-17(18(16)24-2)26-8-25-13)14-10(7-20)19(21)27-12-5-3-4-11(22)15(12)14/h6,14H,3-5,8,21H2,1-2H3

InChI Key

AIGTYVKNSKRJSL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3C(=C(OC4=C3C(=O)CCC4)N)C#N)OCO2)OC

Origin of Product

United States

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